molecular formula C8H7ClN2O4 B2834998 Ethyl 6-chloro-3-nitropicolinate CAS No. 1805648-67-2

Ethyl 6-chloro-3-nitropicolinate

Cat. No.: B2834998
CAS No.: 1805648-67-2
M. Wt: 230.6
InChI Key: MUYYRHKUFWKCBU-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-nitropicolinate (CAS 1805648-67-2) is a high-purity nitro-substituted picolinate ester serving as a versatile chemical building block for research and development. This compound, with molecular formula C8H7ClN2O4 and molecular weight of 230.61 g/mol, features a nitro group positioned at the 3-site of the pyridine ring, which is known to significantly influence the bioactivity and electronic properties of molecules . The presence of both chloro and nitro substituents on the aromatic ring system makes this compound a valuable synthetic intermediate for nucleophilic substitution reactions, cyclization processes, and the synthesis of more complex heterocyclic frameworks. Nitro-aromatic compounds like this one are of high interest in medicinal chemistry as they often serve as key precursors in the development of active pharmaceutical ingredients (APIs) . The nitro group can be enzymatically reduced in biological systems, acting through one- or two-electron reduction pathways, which is a mechanism exploited in several prodrug approaches . Researchers utilize this compound exclusively for laboratory research purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-3-nitropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)7-5(11(13)14)3-4-6(9)10-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYYRHKUFWKCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 6 Chloro 3 Nitropicolinate

Esterification Routes for Picolinic Acid Precursors

Catalytic Systems in the Synthesis of Ethyl Esters

Various catalytic systems have been employed to facilitate the esterification of picolinic acid derivatives. Traditional methods often rely on strong acid catalysts. However, contemporary approaches have seen the rise of more sophisticated and milder catalytic systems.

Recent research has highlighted the use of metal-organic frameworks (MOFs) as highly efficient heterogeneous catalysts. nih.govresearchgate.netrsc.org For instance, a zirconium-based MOF, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully utilized in the synthesis of picolinate (B1231196) derivatives. nih.govresearchgate.netrsc.org These catalysts offer high thermal stability, large surface area, and the presence of functional groups that can be tailored for specific reactions. nih.govresearchgate.net The use of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling, contributing to more sustainable synthetic processes. nih.gov

Below is a table summarizing various catalytic systems used in the synthesis of ethyl picolinate derivatives.

Catalyst SystemSubstrateKey FeaturesReference
UiO-66(Zr)-N(CH2PO3H2)2Ethyl 2-oxopropanoate, ammonium (B1175870) acetate, malononitrile, and various aldehydesHeterogeneous, nanoporous, high thermal stability, reusable. nih.govresearchgate.netrsc.org
Cobalt(II) iodide/dcype/ZincAlkynes, nitriles, and ethyl cyanoformateHomogeneous, high regioselectivity. nii.ac.jp
Lipase (SpL)Ethyl picolinate and benzylamineBiocatalytic, aqueous medium, mild conditions. acs.org

Optimization of Reaction Conditions for Yield and Purity of Ethyl 6-chloro-3-nitropicolinate

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction conditions. Key parameters that are often manipulated include temperature, solvent, and catalyst loading. For industrial-scale synthesis, controlling these variables is paramount to minimize the formation of byproducts and ensure the economic viability of the process.

For example, in related chlorination reactions of picolinate precursors, increasing the ratio of the chlorinating agent, such as phosphorus oxychloride (POCl₃), to the substrate has been shown to improve the yield. However, this often necessitates stringent temperature control to prevent decomposition of the product. Post-reaction workup, including neutralization and purification steps like column chromatography or recrystallization, is also crucial for obtaining a high-purity product.

Precursor Synthesis and Selective Functionalization Pathways

The synthesis of this compound relies on the availability of appropriately functionalized pyridine (B92270) precursors. The introduction of the nitro and chloro substituents onto the picolinic acid scaffold requires strategic and selective chemical transformations.

Nitration Strategies for Pyridine Ring Systems

The nitration of pyridine rings is a challenging yet essential step in the synthesis of many important compounds. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. boyer-research.comuiowa.edu Direct nitration of pyridine often requires harsh conditions and can lead to low yields and the formation of undesirable byproducts. uiowa.eduscribd.com

Several strategies have been developed to overcome these challenges. One approach involves the in-situ generation of the nitrating agent, such as dinitrogen pentoxide, from nitric acid and a dehydrating agent like trifluoroacetic anhydride. scribd.com This method has been shown to provide moderate to good yields of 3-nitropyridines. scribd.com Another strategy employs a dearomatization-rearomatization sequence, which can achieve highly regioselective meta-nitration of pyridines under mild, catalyst-free conditions. acs.org The presence of activating groups on the pyridine ring can also facilitate nitration. boyer-research.com

The table below outlines different nitration methods for pyridine systems.

Nitrating Agent/SystemSubstrateConditionsKey FeaturesReference
Nitric acid/Trifluoroacetic anhydridePyridinesIn-situ generation of dinitrogen pentoxideOvercomes issues with unstable reagents. scribd.com
TBN/TEMPO/O₂Pyridines and QuinolinesDearomatization-rearomatizationMild, catalyst-free, highly regioselective for meta-nitration. acs.org
Nitric acid/Sulfuric acidpara-substituted PyridinesRequires -OH or -NH₂ at the para-positionGood yields for specific substrates. acs.org

Halogenation Techniques for Picolinate Scaffold Derivatization

The introduction of a chlorine atom at the 6-position of the picolinate ring is another key functionalization step. Similar to nitration, the halogenation of the electron-poor pyridine ring can be challenging and often requires forcing conditions. boyer-research.com

A common method for the chlorination of pyridine derivatives is the use of phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). The choice of solvent can significantly influence the regioselectivity of the reaction.

More recently, catalyst-based approaches have been developed to improve the efficiency and selectivity of halogenation. For example, aniline-catalyzed halogenation using N-halosuccinimides has been shown to enhance the reactivity and selectivity profiles of these reagents. acs.org Decarboxylative halogenation offers an alternative route where a carboxylic acid group is replaced by a halogen, a process that can be particularly useful for introducing halogens at specific positions that are not easily accessible through direct halogenation. acs.org

Contemporary Methodological Advancements in Picolinate Ester Synthesis

The field of picolinate ester synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. Flow chemistry, for instance, offers advantages in terms of precise control over reaction parameters, leading to higher yields and purity.

The development of novel catalysts remains a major focus of research. This includes the design of more active and selective heterogeneous catalysts, as well as the exploration of biocatalytic methods that operate under mild and environmentally benign conditions. nih.govresearchgate.netrsc.orgacs.org Furthermore, the application of machine learning models is beginning to play a role in predicting the outcomes of reactions and optimizing synthetic routes. nih.gov

Other Significant Derivatization Reactions and Reactivity Profiles

The presence of the chloro and nitro groups on the pyridine ring of this compound allows for a range of other derivatization reactions. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nitro group.

For instance, the chlorine atom can be displaced by various nucleophiles. In a related compound, 2,6-dichloro-3-nitropyridine, one of the chlorine atoms can be selectively substituted by an amine, such as 3-methoxypropylamine, in the presence of a base like diisopropylethylamine (DIEA). googleapis.com Similarly, reaction with isopropyl alcohol under basic conditions can substitute a chloro group with an isopropoxy group. uni-saarland.de These examples suggest that the 6-chloro substituent of this compound can be replaced by O- or N-nucleophiles to generate a diverse array of substituted picolinates.

Furthermore, the nitro group can be reduced to an amino group, which can then undergo a variety of subsequent reactions. The reduction of a nitro group on a similar pyridine ring has been accomplished using zinc and ammonium chloride. google.com This transformation from a nitro to an amino group significantly alters the electronic properties of the pyridine ring and provides a handle for further functionalization, such as diazotization or acylation.

The entire molecule can also participate in cross-coupling reactions. For example, a chloro-substituted nitropyridine can undergo Stille coupling to introduce a vinyl group, which can then be oxidized to a carboxylic acid. uni-saarland.de This indicates the potential for this compound to be used in carbon-carbon bond-forming reactions to build more complex molecular architectures.

Transformational Studies of Ethyl 6 Chloro 3 Nitropicolinate

Nucleophilic Aromatic Substitution at the 6-Position

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nitro group. This allows for the introduction of a variety of nucleophiles.

With Amines: Reaction with primary or secondary amines can lead to the formation of 6-amino-3-nitropicolinate derivatives.

With Alkoxides: Treatment with alkoxides, such as sodium methoxide (B1231860), would yield 6-alkoxy-3-nitropicolinates.

With Thiols: Reaction with thiols in the presence of a base can provide 6-thioether substituted picolinates.

The general mechanism for these substitutions involves the initial attack of the nucleophile on the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer complex, followed by the departure of the chloride ion to restore aromaticity libretexts.org.

Reduction of the 3-Nitro Group

The nitro group at the 3-position can be selectively reduced to an amino group, which is a key transformation for introducing further diversity.

Catalytic Hydrogenation: A common method for nitro group reduction is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere nih.gov. This method is generally clean and efficient.

Metal-Acid Systems: Another approach involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, such as hydrochloric acid.

The resulting ethyl 6-chloro-3-aminopicolinate is a valuable intermediate for the synthesis of fused heterocyclic systems or for the introduction of other functionalities via diazotization of the amino group.

Transformations of the 2-Ester Group

The ethyl ester at the 2-position can undergo several fundamental organic transformations.

Hydrolysis: Basic or acidic hydrolysis of the ester will yield the corresponding 6-chloro-3-nitropicolinic acid.

Amidation: Direct reaction of the ester with amines, often at elevated temperatures or with catalysis, can produce the corresponding amides.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Strategic Applications of Ethyl 6 Chloro 3 Nitropicolinate As a Building Block in Complex Organic Synthesis

Construction of Advanced Heterocyclic Architectures

The unique arrangement of reactive sites on the ethyl 6-chloro-3-nitropicolinate scaffold provides a powerful platform for the synthesis of complex, fused heterocyclic systems. A key strategic approach involves the transformation of the C2-ester group into an amino group, which then serves as a nucleophilic handle for subsequent intramolecular cyclization reactions.

A plausible and efficient method to achieve this transformation is through a Hofmann or Curtius rearrangement. nih.govwikipedia.orgmasterorganicchemistry.comwikipedia.orgnih.gov In a typical sequence, the ethyl ester is first hydrolyzed to the corresponding carboxylic acid, 6-chloro-3-nitropicolinic acid . This acid can then be converted to an acyl azide, which undergoes a thermal Curtius rearrangement to furnish an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the crucial intermediate, 6-chloro-3-nitropyridin-2-amine . nih.govwikipedia.org Alternatively, the carboxylic acid can be converted to the primary amide, 6-chloro-3-nitropicolinamide , which upon treatment with reagents like bromine in sodium hydroxide, undergoes a Hofmann rearrangement to afford the same aminopyridine intermediate. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com

Further reduction of the nitro group in 6-chloro-3-nitropyridin-2-amine provides 6-chloro-2,3-diaminopyridine , another pivotal intermediate whose vicinal amino groups are primed for cyclocondensation reactions.

The intermediates derived from this compound are instrumental in constructing various pyridine-fused ring systems, which are prevalent scaffolds in many biologically active compounds.

Imidazo[4,5-b]pyridines: The synthesis of the imidazo[4,5-b]pyridine core, a purine (B94841) bioisostere, can be readily achieved from the 6-chloro-2,3-diaminopyridine intermediate. researchgate.net The classical Phillips cyclocondensation, involving the reaction of this diamine with carboxylic acids (such as formic acid) or their derivatives (like orthoesters) under heating, leads to the formation of the fused imidazole (B134444) ring. mdpi.comjscimedcentral.com The use of polyphosphoric acid (PPA) or microwave irradiation can often accelerate these reactions and improve yields. mdpi.com Furthermore, condensation with various aldehydes followed by an oxidative cyclization step provides a route to 2-substituted imidazo[4,5-b]pyridines, allowing for the introduction of additional diversity. jscimedcentral.comnih.gov

Pyrazolo[3,4-b]pyridines: The pyrazolo[3,4-b]pyridine scaffold, known for its wide range of biological activities, can also be accessed starting from this compound. mdpi.com A common strategy involves the reaction of a substituted hydrazine (B178648) with a 2-chloronicotinic acid derivative. nih.gov In this context, the title compound can be converted to its corresponding acid or another activated derivative, which upon reaction with hydrazine hydrate, would form a 2-hydrazinylpyridine intermediate. This intermediate can then undergo spontaneous intramolecular cyclization to build the fused pyrazole (B372694) ring, yielding a pyrazolo[3,4-b]pyridinone system.

Fused HeterocycleKey IntermediateReaction TypeReagentsRef.
Imidazo[4,5-b]pyridine6-Chloro-2,3-diaminopyridineCyclocondensationCarboxylic Acids, Aldehydes, Orthoesters researchgate.netmdpi.comnih.gov
Pyrazolo[3,4-b]pyridine6-Chloro-3-nitropicolinic acidCyclocondensationHydrazine Hydrate nih.govmdpi.com

The utility of this compound extends to the synthesis of a broader range of nitrogen-containing heterocycles. The key intermediate, 6-chloro-3-nitropyridin-2-amine , possesses multiple reaction sites that can be sequentially addressed to build molecular complexity.

For instance, the chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution, activated by the electron-withdrawing nitro group. This allows for the introduction of various nucleophiles. A notable example is the reaction with sodium methoxide (B1231860) to replace the chloro group with a methoxy (B1213986) group, yielding 2-amino-6-methoxy-3-nitropyridine . google.com This new intermediate can then be used in further synthetic elaborations. Subsequent reduction of its nitro group provides 2,3-diamino-6-methoxypyridine , a valuable precursor for synthesizing imidazo[4,5-b]pyridines with a C6-methoxy substituent, demonstrating how the initial scaffold can be systematically modified. google.com

Role in Multi-component Reactions and Integrated Synthetic Sequences

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, enabling the rapid construction of complex molecules in a single step with high atom economy. southcentre.int While direct participation of this compound in an MCR is not widely documented, its strategic value is highlighted by its ability to generate key substrates for such reactions.

Aminopyridines and aminopyrazoles, which can be derived from the title compound, are common components in various MCRs. For example, three-component reactions involving an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound are frequently used to synthesize substituted pyrazolo[3,4-b]pyridines in a one-pot fashion. mdpi.com The synthesis begins with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrazole and subsequent cyclization. By serving as a precursor to these essential MCR components, this compound facilitates integrated synthetic sequences where a few initial transformations unlock access to rapid library generation through MCRs.

Development of Tailored Synthetic Intermediates for Downstream Applications

A primary application of this compound is its role as a precursor for a variety of tailored synthetic intermediates. The selective manipulation of its three functional groups allows chemists to access a range of useful building blocks for further elaboration, particularly in the synthesis of pharmaceutical and agrochemical agents. google.com

The key transformations and the resulting intermediates are summarized below:

Starting MaterialTransformationKey IntermediatePotential Downstream Applications
This compoundSaponification6-Chloro-3-nitropicolinic acid Amide coupling, Curtius rearrangement
6-Chloro-3-nitropicolinic acidAmidation6-Chloro-3-nitropicolinamide Hofmann rearrangement
6-Chloro-3-nitropicolinamideHofmann Rearrangement6-Chloro-3-nitropyridin-2-amine Cyclization to fused heterocycles, Nucleophilic substitution of Cl
6-Chloro-3-nitropyridin-2-amineNitro Reduction6-Chloro-2,3-diaminopyridine Precursor for imidazo[4,5-b]pyridines
6-Chloro-3-nitropyridin-2-amineNucleophilic Substitution6-Substituted-3-nitropyridin-2-amines Diversification at the C6 position

Each of these intermediates offers unique opportunities for further synthesis. The carboxylic acid can participate in standard amide coupling reactions. The primary amine generated via rearrangement is a versatile nucleophile and a key component for building fused heterocycles. The chloro substituent, activated by the adjacent nitro group, can be displaced by a variety of nucleophiles (O, N, S-based), allowing for extensive diversification. Finally, the nitro group itself can be reduced to an amine, opening pathways for diazotization reactions or further cyclizations. This strategic flexibility solidifies the role of this compound as a valuable and versatile starting material in modern synthetic chemistry.

Investigations into Picolinate Esters As Precursors for Research Compounds

Inquiries into its Utility for Pharmaceutical Precursor Synthesis

The unique arrangement of functional groups on the ethyl 6-chloro-3-nitropicolinate scaffold makes it a compound of interest for generating libraries of novel molecules for pharmaceutical research. Its utility lies in its capacity for controlled, site-specific modifications to produce derivatives with potential biological activities.

The chemical architecture of this compound allows for a range of derivatization strategies. The three primary reactive sites—the chloro group, the nitro group, and the ester moiety—can be selectively targeted to create a diverse array of new compounds.

Substitution of the Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines or thiols. This pathway is crucial for creating substituted picolinates with altered electronic and steric properties.

Reduction of the Nitro Group: The nitro group at the 3-position can be readily reduced to an amino group (-NH₂). This transformation is fundamental, as the resulting aromatic amine is a key precursor for forming amides, sulfonamides, and other functionalities, significantly expanding the molecular diversity of the resulting products.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Alternatively, the ester can be reduced to a primary alcohol, providing another point for further chemical elaboration.

Table 2: Potential Derivatization Reactions of this compound

Reactive Site Reaction Type Potential Reagents Resulting Functional Group
6-Chloro Group Nucleophilic Aromatic Substitution Amines, Thiols, Alcohols Amino, Thioether, Ether
3-Nitro Group Reduction Metal catalysts (e.g., Pd, Pt), Reducing agents Amine
Ester Group Hydrolysis Acid or Base Carboxylic Acid

| Ester Group | Reduction | Reducing agents (e.g., LiAlH₄) | Primary Alcohol |

Targeted chemical probes are essential tools for studying the function of proteins and exploring their roles in disease. nih.govchemicalprobes.org The development of these probes requires molecules that can bind with high potency and selectivity to a specific biological target. This compound serves as an excellent starting scaffold for creating libraries of compounds to be screened for such properties.

Through the systematic application of the derivatization strategies mentioned previously, researchers can generate collections of novel molecules. Each derivative possesses a unique combination of functional groups and three-dimensional shapes. This diversity increases the probability of discovering a compound that interacts specifically with a target protein of interest. For instance, by varying the substituents introduced at the 6-position or by functionalizing the amino group derived from the nitro group, scientists can fine-tune the binding affinity and selectivity of the molecule, a critical step in optimizing a lead compound into a validated chemical probe. nih.gov

Contributions to Agrochemical Development Research

The chloropyridine core is a well-established structural motif in many commercially successful agrochemicals. This compound provides a readily available and modifiable platform for synthesizing new candidate compounds for crop protection.

Substituted picolinic acids and their esters are known precursors to several classes of herbicides. For example, compounds in the 2-(2-imidazolin-2-yl)pyridine class are recognized for their herbicidal properties. google.com The structure of this compound makes it an ideal intermediate for synthesizing analogues of these known herbicides. By modifying the functional groups on the pyridine (B92270) ring, researchers can investigate structure-activity relationships (SAR), aiming to develop new herbicides with improved efficacy, selectivity, or environmental profiles. The presence of the chloro and nitro groups offers handles to explore how different electronic and steric features on the pyridine ring affect herbicidal activity.

This compound is a particularly relevant precursor in the field of insecticide research due to its structural similarity to the core of neonicotinoid insecticides. Neonicotinoids, such as Imidacloprid, are a major class of insecticides that act on the insect nervous system. orst.edu The chemical name for Imidacloprid is 1-(6-chloro-3-pyridylmethyl)-N-nitroimidazolidin-2-ylideneamine, which highlights the essential "6-chloro-3-pyridyl" moiety. orst.edu

This structural component can be derived from this compound. Research in this area often involves the synthesis of novel compounds built upon this 6-chloropyridine scaffold to discover new insecticidal agents. nih.gov The compound serves as a key building block for creating variations of existing pesticides, allowing for the investigation of new agents with potentially different target spectra or improved properties.

Role in Advanced Materials Science Research

In addition to its applications in life sciences, this compound is noted by chemical suppliers for its potential use in materials science. bldpharm.comambeed.com Substituted aromatic and heterocyclic compounds are fundamental building blocks for creating functional organic materials, including polymers, organic light-emitting diodes (OLEDs), and other electronic materials. bldpharm.com The defined substitution pattern and multiple reactive sites on the molecule allow it to be incorporated into larger polymer chains or complex molecular architectures. While it is categorized as a building block for material science applications, specific published research detailing its direct role in the synthesis of advanced materials is not extensively documented in publicly available literature.

Precursor for Functional Polymer Synthesis

The investigation into using this compound as a direct precursor for functional polymers is a specialized field of study. Generally, functional polymers, which are macromolecules with specific chemical groups that impart desired properties and functions, can be synthesized through the polymerization of functional monomers or by the post-polymerization modification of a pre-existing polymer. nih.gov

In principle, the chloro and nitro functionalities on the picolinate (B1231196) ring of this compound could be exploited in several ways for polymer synthesis. For instance, the chloro group can be a site for nucleophilic substitution reactions, allowing the attachment of the picolinate moiety to a polymer backbone. The nitro group, after reduction to an amine, provides a reactive site for further functionalization or for incorporation into polymer chains, such as polyamides or polyimines.

However, specific, publicly available research detailing the direct use of this compound in the synthesis of functional polymers, including polymerization conditions and the properties of the resulting polymers, is not extensively documented. The potential of this compound as a monomer or a modifying agent in polymer chemistry remains an area for further exploration.

Building Block for Novel Material Architectures

The term "novel material architectures" encompasses a wide range of materials, including coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. These materials are designed from specific molecular building blocks to create structures with unique and controlled properties for applications in areas such as catalysis, sensing, and gas storage.

Picolinate derivatives, in general, are known to act as ligands that can coordinate with metal ions to form complex structures. researchgate.netrsc.org The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group (once the ethyl ester is hydrolyzed) can chelate to metal centers, leading to the formation of one-, two-, or three-dimensional networks. researchgate.net

The presence of the chloro and nitro groups on this compound offers additional functionalities that could be used to tune the properties of such materials. For example, these groups could influence the electronic properties of the resulting material or serve as handles for post-synthetic modification. Research on related substituted picolinates has shown that the functional groups on the pyridine ring can play a crucial role in the final structure and properties of the coordination polymer. rsc.org

Spectroscopic and Computational Characterization in Picolinate Research

Advanced Spectroscopic Analysis for Molecular Structure Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are crucial for confirming the identity and purity of synthesized compounds like Ethyl 6-chloro-3-nitropicolinate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and its composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, the ethyl ester group is expected to show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region, with their chemical shifts influenced by the electron-withdrawing chloro and nitro substituents. For instance, ¹H NMR spectra of related picolinate (B1231196) complexes with varying substituents have shown that the chemical shifts of the pyridine ring protons are indicative of the electronic properties of the substituents. Similarly, ¹³C NMR spectroscopy confirms the presence of each unique carbon atom, including those in the ethyl group, the aromatic ring, and the carbonyl carbon of the ester. vulcanchem.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)
¹HAromatic Protons (Pyridine Ring)~8.5 – 9.0
Ethyl -CH₂ (quartet)~4.3
Ethyl -CH₃ (triplet)~1.3
¹³CAromatic CarbonsVaries
Carbonyl Carbon (C=O)Varies
Ethyl Group CarbonsVaries

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula. The mass spectrum would show a molecular ion peak [M]⁺. A key feature would be the presence of an isotopic peak at M+2, which is approximately one-third the intensity of the molecular ion peak, characteristic of a compound containing one chlorine atom. neu.edu.tr The fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or cleavage of bonds adjacent to the carbonyl group. libretexts.org For this specific molecule, expected fragments would arise from the loss of the ethoxy group ([M-OC₂H₅]⁺), the ethyl group ([M-C₂H₅]⁺), or the nitro group ([M-NO₂]⁺).

Crystallographic Studies and Solid-State Conformational Analysis of Picolinate Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. google.com This technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which govern the physical properties of the material.

While specific crystallographic data for this compound is not widely published, studies on a variety of picolinate derivatives demonstrate the power of this technique. For example, single-crystal X-ray diffraction has been used to characterize lanthanide(III) complexes featuring picolinate binding sites, revealing heavily distorted tricapped trigonal prismatic geometries around the nine-coordinate metal ions. In other research, the crystal structures of iridium(III) complexes with substituted picolinate ligands were determined and compared with computational models to validate the theoretical approaches. vulcanchem.com

Crystallographic analysis has also been employed to study copper(II)-picolinate complexes grafted onto polyoxometalate surfaces, providing details on their coordination and how they assemble. bio-conferences.org Furthermore, structural studies of lanthanoid picolinate complexes have revealed that they can form chain-like polymeric structures, which facilitates one-dimensional energy transfer between the metal ions, a property crucial for their luminescent behavior. acs.org The combination of X-ray crystallography with other biophysical methods can also elucidate the interactions between metal-picolinate complexes and proteins, revealing specific binding sites and conformational changes. google.com

Computational Chemistry Applications: Predictive Modeling and Reactivity Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating the electronic structure, stability, and reactivity of molecules, complementing experimental findings. neu.edu.tracs.org DFT calculations allow for the prediction of molecular properties and the exploration of reaction mechanisms that may be difficult to study experimentally.

In the context of picolinate research, DFT methods are widely applied. For instance, computational models have been used to validate the structural accuracy of newly synthesized iridium-picolinate complexes by comparing calculated vibrational data with experimental X-ray crystallography results. vulcanchem.com DFT has also been employed to study the thermochemistry of nitro-substituted compounds, calculating properties like the enthalpy of combustion to evaluate their potential as high-energy materials. libretexts.org

Furthermore, computational studies can provide deep mechanistic insights. DFT calculations have been used to investigate the enantioselectivity of copper-catalyzed reactions involving carboxylate ligands by mapping the energy profiles of different reaction pathways and analyzing the structures of transition states. nist.gov These calculations can reveal crucial factors controlling the reaction's outcome, such as the chelation of a metal cation by the reactant, which can dictate the chemo- and regioselectivity of a process. neu.edu.tr For substituted nitropyridines, mechanistic studies have explored their reaction with carbanions, showing how steric factors can influence the stability of intermediates and the course of the reaction. acs.org

Emerging Research Perspectives and Future Directions in Nitropicolinate Chemistry

Sustainable Synthetic Pathways for Picolinate (B1231196) Derivatives

The chemical industry is increasingly focusing on green and sustainable manufacturing processes. researchgate.net This shift is driving research into more environmentally friendly methods for synthesizing picolinate derivatives. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Modern approaches, however, are leveraging principles of green chemistry to develop cleaner, more efficient, and economically viable synthetic pathways.

One promising area is the use of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. orientjchem.orgnih.govnih.gov For the synthesis of nitrophenols, a related class of compounds, microwave irradiation using environmentally benign nitrating agents like calcium nitrate (B79036) has been shown to be highly effective. orientjchem.org The application of similar methodologies to the synthesis of nitropicolinates could offer a significant improvement over conventional methods.

Flow chemistry represents another powerful tool for the sustainable synthesis of substituted pyridines. researchgate.netuc.ptacs.org Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. vcu.edu Researchers at Virginia Commonwealth University have demonstrated a continuous flow process for the synthesis of halo-substituted nicotinonitriles with a significant increase in yield and a reduction in production steps. vcu.edu Adapting such flow processes for the synthesis of "Ethyl 6-chloro-3-nitropicolinate" could lead to a more efficient and sustainable manufacturing process.

Biocatalysis is also emerging as a viable green alternative for the synthesis of pyridine (B92270) derivatives. rsc.org The use of whole-cell biocatalysts or isolated enzymes can enable highly selective transformations under mild reaction conditions, often in aqueous media. rsc.org While specific biocatalytic routes to "this compound" are yet to be developed, the broader success in the biocatalytic synthesis of functionalized pyridines suggests that enzymatic approaches could be a promising future direction.

Table 1: Comparison of Sustainable Synthetic Methodologies for Pyridine Derivatives

MethodologyKey AdvantagesPotential Application for Nitropicolinates
Microwave-Assisted Synthesis Rapid reaction times, increased yields, cleaner reactions. orientjchem.orgnih.govnih.govEfficient nitration and functionalization of the picolinate core.
Flow Chemistry Enhanced safety, scalability, and process control. researchgate.netuc.ptacs.orgContinuous and efficient production of "this compound". vcu.edu
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources. rsc.orgEnantioselective synthesis of chiral picolinate derivatives.
Heterogeneous Catalysis Catalyst recyclability, simplified product purification. nih.govrsc.orgGreen and efficient multi-component reactions to build the picolinate scaffold.

Exploration of Novel Reactivity Modalities and Transformative Reactions

"this compound" possesses a unique combination of functional groups that can be exploited to develop novel and transformative chemical reactions. The interplay between the chloro, nitro, and ester functionalities on the electron-deficient pyridine ring opens up a wide array of synthetic possibilities beyond simple nucleophilic aromatic substitution.

The nitro group is a versatile functional handle that can be readily transformed into other functionalities. The reduction of the nitro group to an amine is a particularly powerful transformation, as it provides access to a new range of substituted picolinates. wikipedia.orgorganic-chemistry.orgunimi.it This transformation can be achieved using a variety of reagents, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, or chemical reductants such as tin(II) chloride or iron in acidic media. commonorganicchemistry.comreddit.com The resulting amino-picolinate can then serve as a precursor for the synthesis of more complex heterocyclic systems through condensation or cyclization reactions.

The presence of both a chloro and a nitro group on the pyridine ring makes "this compound" an interesting substrate for cross-coupling reactions . While the chloro group at the 6-position is susceptible to nucleophilic substitution, it can also potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of carbon and heteroatom substituents at this position, leading to a diverse library of novel picolinate derivatives.

Furthermore, the combination of functional groups in "this compound" could enable the development of domino or cascade reactions . For example, a reaction sequence could be initiated by the reduction of the nitro group, followed by an intramolecular cyclization involving the ester or the chloro substituent. Such transformative reactions are highly desirable as they allow for the rapid construction of molecular complexity from simple starting materials.

Untapped Applications in Chemical Discovery and Methodological Development

The unique structural features of "this compound" make it a valuable building block for the discovery of new chemical entities and the development of novel synthetic methodologies.

In the realm of medicinal chemistry , picolinate derivatives are known to exhibit a wide range of biological activities. dergipark.org.tr The pyridine-2-carboxylic acid scaffold is a key component in a number of anticancer agents. The functional group handles on "this compound" provide multiple points for diversification, allowing for the synthesis of libraries of compounds for screening against various biological targets. The development of robust and efficient synthetic routes to this compound and its derivatives could significantly accelerate the drug discovery process.

Picolinate ligands have also found extensive use in coordination chemistry and catalysis . The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can chelate to a variety of metal centers, forming stable complexes with interesting catalytic and material properties. rsc.orgresearchgate.netrsc.org Lanthanoid picolinate-based coordination polymers, for instance, have shown promise as luminescent sensors for the detection of nitroaromatic compounds and metal ions. nih.govacs.org "this compound" could serve as a precursor to novel picolinate ligands with tailored electronic and steric properties for applications in catalysis and materials science.

Finally, the reactivity of "this compound" can be harnessed for the development of new synthetic methodologies . For example, its use as a substrate in the exploration of novel cross-coupling reactions or multicomponent reactions could lead to the discovery of new and powerful synthetic transformations. The insights gained from studying the reactivity of this molecule could have broad implications for the synthesis of other functionalized heterocyclic compounds.

Table 2: Potential Applications of this compound Derivatives

Application AreaPotential Role of this compound Derivatives
Medicinal Chemistry Scaffolds for the synthesis of novel therapeutic agents, particularly anticancer drugs. dergipark.org.tr
Catalysis Precursors to novel picolinate ligands for transition metal catalysis. rsc.orgresearchgate.netrsc.org
Materials Science Building blocks for the synthesis of functional coordination polymers and metal-organic frameworks (MOFs). nih.govacs.org
Methodological Development Substrates for the discovery and optimization of new synthetic reactions.

Q & A

Q. What are the recommended storage conditions for Ethyl 6-chloro-3-nitropicolinate to ensure stability?

  • Methodological Answer: Store the compound in tightly sealed containers under dry, well-ventilated conditions to prevent moisture absorption and degradation. Reseal opened containers immediately and maintain upright positioning to avoid leakage. Use desiccants in storage areas to minimize humidity exposure. Regularly monitor storage environments using humidity sensors and log conditions to ensure compliance with stability requirements .

Q. What spectroscopic techniques are appropriate for characterizing this compound?

  • Methodological Answer: Use 1H/13C NMR to confirm the ester group (δ ~4.3 ppm for ethyl CH2 and δ ~1.3 ppm for CH3) and nitro group aromatic protons (δ ~8.5–9.0 ppm). FT-IR can verify the carbonyl stretch (C=O, ~1700–1750 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹). Mass spectrometry (MS) should confirm the molecular ion peak (m/z 230.6 for C8H7ClN2O4) and fragmentation patterns. Cross-reference data with computational simulations (e.g., DFT) for validation .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps to prevent inhalation. In case of exposure, flush affected areas with water for 15 minutes and seek medical attention. Maintain a spill kit with inert absorbents (e.g., vermiculite) and neutralize acidic byproducts with sodium bicarbonate .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer: Conduct systematic solubility studies using standardized protocols:

Prepare saturated solutions in solvents (e.g., DMSO, EtOH, hexane) at controlled temperatures (e.g., 25°C).

Quantify solubility via HPLC with a calibration curve (λ = 254 nm).

Analyze solvent polarity (via Hansen parameters) and correlate with solubility trends.
Conflicting results often arise from impurities or solvent batch variability; use ≥99.9% purity solvents and repeat trials to isolate variables .

Q. How do chloro and nitro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer: The electron-withdrawing nitro group meta to the chloro substituent activates the pyridine ring for NAS by increasing electrophilicity. Design experiments to compare reaction rates with analogs lacking substituents (e.g., Ethyl 3-nitropicolinate). Use Hammett σ constants to predict substituent effects and monitor reaction progress via TLC (silica gel, hexane/EtOAc). Control temperature (60–80°C) and use polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. What strategies optimize the synthesis of this compound for high yield and purity?

  • Methodological Answer: Compare esterification routes:
  • Route A: Direct nitration of ethyl 6-chloropicolinate using HNO3/H2SO4 at 0–5°C.
  • Route B: Chlorination of ethyl 3-nitropicolinate with PCl5 in refluxing toluene.
    Monitor reaction completion via in situ IR (disappearance of starting material peaks). Purify via column chromatography (silica gel, eluent: hexane/EtOAc 4:1) and validate purity by HPLC (retention time >95%). Route B typically yields >85% with fewer byproducts .

Q. How can researchers differentiate reaction byproducts when using this compound in multi-step syntheses?

  • Methodological Answer: Employ LC-MS/MS to identify byproducts based on mass fragmentation. Compare retention times and spectral data with synthesized reference standards (e.g., ethyl nitro-substituted analogs). Use 2D NMR (HSQC, HMBC) to resolve structural ambiguities. For example, a common byproduct, ethyl 6-hydroxy-3-nitropicolinate, shows a downfield OH proton (δ ~12 ppm) in DMSO-d6 .

Data Analysis and Experimental Design

Q. What statistical methods are critical for analyzing kinetic data in reactions involving this compound?

  • Methodological Answer: Apply non-linear regression to fit kinetic models (e.g., pseudo-first-order) to time-concentration data. Use ANOVA to compare rate constants across temperature/pH conditions. For example, at 25–50°C, calculate activation energy (Ea) via the Arrhenius equation. Validate reproducibility with triplicate runs and report confidence intervals (α = 0.05) .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer: Perform X-ray diffraction on single crystals grown via slow evaporation (solvent: EtOH/water 1:1). Refine structures using software (e.g., SHELXL) to determine bond lengths/angles. Compare with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*). Key metrics: C-Cl bond length (~1.73 Å), nitro group torsion angle (~10° from the ring plane) .

Comparative Studies

Q. How does this compound compare to its structural analogs in enzyme inhibition assays?

  • Methodological Answer:
    Design assays with acetylcholinesterase or kinases to compare IC50 values. Use analogs (e.g., Ethyl 6-fluoro-3-nitropicolinate) to assess halogen effects. For example, the chloro substituent may enhance hydrophobic binding, reducing IC50 by 20–30% vs. fluoro analogs. Validate via molecular docking (AutoDock Vina) to visualize binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.